2-(4-bromo-2-chlorophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(4-bromo-2-chlorophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromo-2-chlorophenol: This intermediate can be synthesized by bromination and chlorination of phenol.
Formation of 2-(4-bromo-2-chlorophenoxy)acetohydrazide: This step involves the reaction of 4-bromo-2-chlorophenol with chloroacetic acid and hydrazine hydrate under controlled conditions.
Condensation with 4-(methylsulfanyl)benzaldehyde: The final step involves the condensation of 2-(4-bromo-2-chlorophenoxy)acetohydrazide with 4-(methylsulfanyl)benzaldehyde in the presence of an acid catalyst to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-chlorophenoxy)acetohydrazide
- 4-bromo-2-(4-chlorophenoxy)acetohydrazide
- 4-bromo-2-(3-chlorophenoxy)acetohydrazide
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N’-[4-(methylsulfanyl)benzylidene]acetohydrazide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C16H14BrClN2O2S |
---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2O2S/c1-23-13-5-2-11(3-6-13)9-19-20-16(21)10-22-15-7-4-12(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
LQZUSEYSBFNBAI-DJKKODMXSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)Cl |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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